6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline
Description
6-Butyl-9-chloro-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole-quinoxaline core. The indoloquinoxaline scaffold is planar, enabling interactions with biological targets like DNA through intercalation . The 6-position is substituted with a butyl group (C₄H₉), enhancing lipophilicity, while the 9-position bears a chlorine atom, which may modulate electronic properties and binding affinity.
Properties
Molecular Formula |
C18H16ClN3 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-butyl-9-chloroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H16ClN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
XEIHYJNTYFLPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This method yields the desired indoloquinoxaline derivative through a series of cyclization and condensation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-9-chloro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions are common, using reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of various substituted indoloquinoxalines with different functional groups.
Scientific Research Applications
6-Butyl-9-chloro-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The primary mechanism of action of 6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound’s ability to stabilize DNA duplexes and interact with proteins further enhances its pharmacological potential .
Comparison with Similar Compounds
Research Findings and Implications
- DNA Intercalation: Planar indoloquinoxalines intercalate into DNA, with thermal stability of the complex dependent on substituents. Chlorine at C9 may strengthen intercalation via hydrophobic interactions, while butyl at C6 could hinder minor groove binding .
- Antiviral Potential: 9-Chloro derivatives show promise against herpesviruses, likely due to halogen-mediated inhibition of viral enzymes .
- Optoelectronic Applications : Methoxy and trifluoromethyl groups enhance HOMO levels and charge transport, making derivatives suitable for OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
